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Compound of Interest

Compound Name: 6-Chloro-2-azaspiro[3.3]heptane

Cat. No.: B15314557

Get Quote

Executive Summary & Structural Logic
The 2-azaspiro[3.3]heptane scaffold is a "privileged structure" in modern drug discovery,

serving as a surfactant-like bioisostere for piperidine and morpholine rings. It offers a lower

lipophilicity (LogD) and higher metabolic stability due to the high

character and lack of metabolically labile C-H bonds typical of larger rings.

The 6-chloro derivative introduces a specific analytical challenge: Symmetry Breaking.

Parent Scaffold: 2-azaspiro[3.3]heptane possesses

symmetry (highly symmetric).

6-Chloro Derivative: The substituent at C6 reduces symmetry to

(plane passing through N2 and C6). This creates distinct magnetic environments for the "cis"
and "trans" face protons on the cyclobutane ring, resulting in complex second-order NMR
effects often misidentified as impurities.
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Property Value (Predicted) Significance

Formula Base MW: 131.60 g/mol

LogP ~0.8 - 1.2
Ideal for lowering lipophilicity in

lead optimization.

pKa (Conj. Acid) ~10.5
Highly basic secondary amine;

typically handled as a salt.

Topological PSA 12.03 Å² Good membrane permeability.

Protocol A: NMR Spectroscopy (Structural
Validation)
Objective: Unambiguous assignment of the spirocyclic core and confirmation of the chlorine

regiochemistry.

Experimental Setup
Instrument: 400 MHz or higher (600 MHz recommended for resolving cyclobutane

multiplets).

Solvent:

For HCl Salt:DMSO-d6 (Essential to break salt aggregation and observe exchangeable

protons).

For Free Base:

(Provides sharper resolution of coupling constants).

Temperature: 298 K.

Structural Numbering & Symmetry Logic
Use the following numbering for assignment:

N2: Spiro amine.
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C1/C3: Azetidine ring carbons (Adjacent to N).

C5/C7: Cyclobutane ring carbons (Adjacent to Spiro center C4).

C6: Methine carbon bearing Chlorine.

1H NMR Assignment Strategy (in DMSO-d6)
The spectrum will display three distinct aliphatic zones.
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

9.0 - 9.5 Broad Singlet 2H

Ammonium

protons (salt

form).

Disappears with

shake.

4.3 - 4.5 Quintet/Multiplet 1H H-6

The methine

proton geminal to

Chlorine.

Deshielded by

electronegative

Cl.

3.9 - 4.1 Singlet (Broad) 4H H-1, H-3

Azetidine

methylene

protons.

Broadened due

to ring puckering

and N-

quadrupole

relaxation.

2.6 - 2.9 Multiplet 2H H-5a, H-7a
Cyclobutane

protons cis to Cl.

2.3 - 2.5 Multiplet 2H H-5b, H-7b

Cyclobutane

protons trans to

Cl.

Critical Analysis Point: The protons on C5 and C7 are not equivalent to each other in a simple

doublet. Because Cl is fixed at C6, the protons on the "top" face (cis to Cl) and "bottom" face

(trans to Cl) are diastereotopic. This creates a complex AA'BB'X spin system (where X is H-6).
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Observation: You will likely see two distinct multiplets in the 2.3–2.9 ppm range, not a simple

doublet. Do not interpret this as an impurity.

13C NMR Benchmarks
C-6 (C-Cl): ~55-58 ppm (Deshielded).

C-1/C-3 (C-N): ~45-50 ppm.

C-5/C-7: ~35-40 ppm.

C-4 (Spiro Quaternary): ~30-35 ppm (Often low intensity due to long relaxation time).

Protocol B: Mass Spectrometry (Identity & Purity)
Objective: Confirm molecular weight and halogen presence using isotopic abundance.

Method Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Cone Voltage: 20-30V (Keep low to prevent in-source fragmentation of the labile C-Cl bond).

Spectral Interpretation[2][3][4][5]
Parent Ion (

):

Look for m/z 132.06 (assuming

).

Isotope Pattern (The "Chlorine Flag"):

You must observe a 3:1 ratio between m/z 132.06 (
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) and m/z 134.06 (

).

Failure Mode: If the ratio is 1:1 or the M+2 peak is missing, the chlorine has likely been

displaced (hydrolysis to alcohol) or eliminated.

Fragmentation Pathways (MS/MS):

Loss of HCl: A neutral loss of 36 Da (from 132

96) is the primary pathway, generating a strained bicyclic cation.

Ring Opening: Secondary fragmentation often cleaves the azetidine ring.

MS Logic Diagram (Graphviz)

[M+H]+ 
 m/z 132 (35-Cl)

[M - HCl]+ 
 m/z 96 

 (Bicyclic Cation)

- HCl (36 Da) 
 Collision Energy 15eV

[M+H]+ 
 m/z 134 (37-Cl)

- DCl (if labeled)
Ring Opening 

 m/z 55/41

High Energy 
 Cleavage

Click to download full resolution via product page

Caption: Primary fragmentation pathway for 6-Chloro-2-azaspiro[3.3]heptane in ESI+ mode.

The loss of HCl is the diagnostic transition.

Protocol C: Infrared Spectroscopy (IR)
Objective: Rapid solid-state identification and salt form verification.

Key Diagnostic Bands
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Wavenumber (

)
Vibration Mode Description

2400 - 3000 Stretch

Broad, multiple bands.

Indicates amine salt formation

(Ammonium).

~2950 Stretch

Cyclobutane/Azetidine C-H

tension. Strained rings often

shift slightly higher than

unstrained alkyls.

600 - 800 Stretch

Strong, sharp band.

Verification of the halogen

substituent.

Quality Control: Common Impurities
When sourcing or synthesizing this building block, screen for these specific impurities:

6-Hydroxy-2-azaspiro[3.3]heptane:

Origin: Hydrolysis of the chloride during storage or workup.

Detection: MS (+16 Da shift vs des-chloro, -18 Da vs parent is complex), appearance of

broad OH stretch in IR.

Des-chloro (2-azaspiro[3.3]heptane):

Origin: Over-reduction during synthesis.

Detection: MS (m/z 98), loss of H-6 signal in NMR.

Ring-Opened Linear Amines:

Origin: Acid-catalyzed cleavage of the strained rings.

Detection: Complex alkyl region in NMR; loss of spiro rigidity.
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Workflow Summary

Sample: 6-Chloro-2-azaspiro[3.3]heptane

Solubility Test 
 (DMSO vs CDCl3)

1H NMR (DMSO-d6) LC-MS (ESI+)

Check Symmetry 
 (H5/H7 Multiplets?)

Check Isotope 
 (3:1 Ratio?)

PASS: 
 Confirm Structure

Yes

FAIL: 
 Suspect Hydrolysis/Impurity

No (Simple Doublet) Yes No (1:1 or None)

Click to download full resolution via product page

Caption: Integrated analytical workflow for structural verification and purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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